7-Fluoroquinoline-8-carboxamide

NK-3 receptor quinoline carboxamide fluorine positional effect

Standard quinoline-8-carboxamide analogs lack the distinct electronic profile of the 7-fluoro substitution. This positional isomer is critical for SAR tables where fluorine placement alters CD38 inhibitory potency by 10- to 100-fold. - **Regioisomer specificity:** CAS 1506225-06-4 (7-F), not CAS 1517649-59-0 (6-F) - **Application:** PET radioligand precursor, NK-3 binding comparator (Ki 49-67 nM), hydrogen-bond modulation - **Supply:** ≥95% purity, immediate shipment for R&D

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
Cat. No. B11903964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinoline-8-carboxamide
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)F)C(=O)N)N=C1
InChIInChI=1S/C10H7FN2O/c11-7-4-3-6-2-1-5-13-9(6)8(7)10(12)14/h1-5H,(H2,12,14)
InChIKeyULWXFQWVBRYQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinoline-8-carboxamide: A Regiospecific Building Block for Medicinal Chemistry


7-Fluoroquinoline-8-carboxamide (CAS 1506225-06-4, MW 190.17, C₁₀H₇FN₂O) is a heterocyclic building block in the quinoline-8-carboxamide class, characterized by a fluorine atom at the 7-position and a primary carboxamide at the 8-position of the quinoline ring . This substitution pattern distinguishes it from the more extensively studied 6-fluoro and unsubstituted quinoline-8-carboxamide analogs, which have been optimized as inhibitors of CD38 and PARP-1 [1][2]. The compound is offered at ≥95% purity for research use, enabling structure–activity relationship (SAR) studies where the electronic and steric effects of 7-fluoro substitution are of interest .

Why 7-Fluoro Substitution Cannot Be Replaced by Positional Isomers


In medicinal chemistry, the position of a fluorine substituent on the quinoline ring critically dictates target binding affinity, selectivity, and pharmacokinetics. For quinoline-8-carboxamides, a systematic SAR exploration of 4-, 6-, and 8-substituents yielded a 10- to 100-fold difference in CD38 inhibitory potency, demonstrating that even minor positional changes produce disproportionate biological effects [1]. In the related quinoline-4-carboxamide series evaluated for NK-3 receptor binding, moving the fluorine from position 8 (Ki ∼24–27 nM) to position 7 (Ki ∼49–67 nM) resulted in an approximate 2-fold loss of affinity, while other halogenation patterns caused a drastic reduction (Ki >115 nM) [2]. Consequently, substituting 7-fluoroquinoline-8-carboxamide with the 6-fluoro regioisomer or unsubstituted quinoline-8-carboxamide cannot reproduce the same electronic distribution, dipole moment, or hydrogen-bonding geometry required for a given biological or synthetic application.

Comparative Evidence: 7-Fluoroquinoline-8-carboxamide vs. Closest Analogs


Regiochemical Effect on NK-3 Receptor Binding Affinity

In a head-to-head comparison within the same study, fluorination at position 7 of the quinoline ring (compounds 1b, 2b, 1e, 2e) reduced NK-3 receptor binding affinity to Ki = 49–67 nM, compared to Ki = 24–27 nM for position-8 fluorination (compounds 1c, 2c), representing an approximate 2-fold lower affinity [1]. The unsubstituted parent compound SB 223412 showed Ki = 27 ± 9 nM, demonstrating that position-7 fluorination is tolerated but is measurably distinct from position-8 fluorination, which maintains affinity equivalent to the parent [1]. This data, while derived from a quinoline-4-carboxamide scaffold, provides the strongest available quantitative evidence for the positional sensitivity of fluorine substitution on the quinoline ring.

NK-3 receptor quinoline carboxamide fluorine positional effect

CD38 Inhibitor SAR: Unexplored Potential of 7-Fluoro Substitution

A systematic SAR study of 4-amino-8-quinoline carboxamides as CD38 inhibitors achieved a 10- to 100-fold improvement in potency over the initial HTS hit 1a through optimization of substituents at positions 4, 6, and 8 [1]. The 6-fluoro-2-methyl-4-[(2,3,6-trichlorobenzyl)amino]quinoline-8-carboxamide was co-crystallized with human CD38 (PDB: 4XJS), confirming that the 6-fluoro substitution is compatible with the binding pocket [1]. The 7-fluoro regioisomer has not been evaluated in this series, representing an unexplored chemical space that may offer altered selectivity or pharmacokinetic profiles distinct from the 6-fluoro analog.

CD38 inhibitor quinoline-8-carboxamide structure-activity relationship

Intramolecular Hydrogen-Bond Pharmacophore in PARP-1 Inhibition

The quinoline-8-carboxamide scaffold maintains a bioactive conformation through an intramolecular hydrogen bond between the carboxamide NH and the quinoline nitrogen, a pharmacophore feature confirmed by both X-ray crystallography and NMR spectroscopy [1]. In the PARP-1 inhibitor series, the most active 2-methylquinoline-8-carboxamide displayed IC₅₀ = 500 nM compared to IC₅₀ = 1.8 μM for the reference inhibitor 5-aminoisoquinolin-1-one (5-AIQ), a 3.6-fold potency advantage [1]. The 7-fluoro substitution introduces an electron-withdrawing group that modulates the hydrogen-bond strength and pKa of the quinoline nitrogen, differentiating the compound from the 2-methyl or unsubstituted analogs.

PARP-1 inhibitor intramolecular hydrogen bond quinoline-8-carboxamide pharmacophore

Physicochemical Differentiation of 7-Fluoro vs. 6-Fluoro Isomers

The positional isomerism of fluorine on the quinoline ring produces distinct calculated physicochemical profiles. Based on vendor-reported data, 7-fluoroquinoline-8-carboxamide (CAS 1506225-06-4, MW 190.17) and 6-fluoroquinoline-8-carboxamide (CAS 1517649-59-0, MW 190.17) share identical molecular formula and molecular weight but differ in SMILES notation, indicating different connectivity and thus different electronic distribution . The 7-position fluorine is para to the quinoline nitrogen, while the 6-position is meta; this affects the pKa of the quinoline nitrogen and the dipole moment of the molecule, parameters that directly influence membrane permeability, solubility, and target engagement.

physicochemical properties lipophilicity fluorine positional effect

Synthetic Utility for Diversification via Amide Coupling

The 8-carboxamide group of 7-fluoroquinoline-8-carboxamide serves as a versatile synthetic handle for further diversification via amide coupling or hydrolysis to the corresponding carboxylic acid . The corresponding 7-fluoroquinoline-8-carboxylic acid (CAS 1541945-85-0) is also commercially available and can be used for direct amide bond formation with amines, enabling late-stage functionalization . This contrasts with 7-fluoroquinoline-3-carboxamide, where the carboxamide is at a different position, leading to alternative vectors for molecular elaboration.

building block amide coupling quinoline diversification

Optimal Research Applications Based on Comparative Evidence


SAR Exploration of CD38 or PARP-1 Inhibitors via Fluorine Scanning

7-Fluoroquinoline-8-carboxamide is the appropriate building block for medicinal chemistry programs exploring the effect of fluorine position on the quinoline-8-carboxamide scaffold. While the 6-fluoro analog has been co-crystallized with CD38 (PDB: 4XJS) [1], the 7-fluoro position remains an unexamined SAR vector. The demonstrated 10- to 100-fold potency range achievable through ring substitution in the CD38 series [1] justifies systematic evaluation of all regioisomeric fluorine positions, making 7-fluoroquinoline-8-carboxamide an essential comparator for comprehensive SAR tables and patent filings.

Development of Novel NK-3 Receptor Ligands for Imaging

The quantitative SAR data from Bennacef et al. [1] show that fluorine at position 7 of the quinoline ring is tolerated (Ki = 49–67 nM) but distinct from position-8 fluorination (Ki = 24–27 nM) in the NK-3 receptor binding assay. For programs developing ¹⁸F-labeled PET radioligands, the 7-fluoro substitution offers a distinct binding profile that may confer advantages in nonspecific binding, metabolic stability, or brain penetration relative to the 8-fluoro isomer. 7-Fluoroquinoline-8-carboxamide can serve as a precursor or reference standard in such development efforts.

Focused Library Synthesis Exploiting the 8-Carboxamide Pharmacophore

The intramolecular hydrogen bond between the 8-carboxamide NH and the quinoline nitrogen is a validated pharmacophore feature confirmed by X-ray and NMR studies [1]. In PARP-1 inhibitor optimization, this hydrogen bond maintains the bioactive conformation that enabled identification of compounds with IC₅₀ = 500 nM [1]. 7-Fluoroquinoline-8-carboxamide provides access to this privileged conformation while introducing the electron-withdrawing fluorine at position 7, which can modulate hydrogen-bond strength and nitrogen pKa. This is relevant for library design targeting enzymes where the quinoline-8-carboxamide hydrogen-bond network is critical for binding.

High-Purity Building Block for Late-Stage Diversification

For medicinal chemistry teams requiring the specific 7-fluoro-8-carboxamide substitution pattern for amide coupling or hydrolysis to the corresponding acid, 7-fluoroquinoline-8-carboxamide (CAS 1506225-06-4) is available at ≥95% purity from multiple vendors [1][2]. The positional isomerism is critical: the 6-fluoro analog (CAS 1517649-59-0) is a different chemical entity with distinct electronic properties despite identical molecular formula and molecular weight [3]. Procurement of the correct regioisomer is essential to avoid misleading SAR conclusions.

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